4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide

Anticancer Structure-Activity Relationship MCF-7 Breast Cancer

This 4-fluoro-3-methyl substituted sulfonamide offers a unique SAR profile that non-fluorinated or regioisomeric analogs cannot replicate. The fluorine modulates electronic character, π-stacking, and metabolic stability, enabling cleaner target engagement studies (e.g., kinase/STAT3 pathways) while avoiding classical calmodulin antagonism. Prioritize this scaffold for programs requiring defined anti-cancer activity and tunable covalent warhead reactivity.

Molecular Formula C19H18FNO3S
Molecular Weight 359.42
CAS No. 1351649-12-1
Cat. No. B2889686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide
CAS1351649-12-1
Molecular FormulaC19H18FNO3S
Molecular Weight359.42
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O)F
InChIInChI=1S/C19H18FNO3S/c1-13-11-15(9-10-18(13)20)25(23,24)21-12-19(22)17-8-4-6-14-5-2-3-7-16(14)17/h2-11,19,21-22H,12H2,1H3
InChIKeyIUIXNAGBNHWHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide (CAS 1351649-12-1): A Differentiated Naphthalene-Sulfonamide Scaffold


4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide (CAS 1351649-12-1) is a synthetic sulfonamide derivative characterized by a naphthalene core, a hydroxyethyl linker, and a 4-fluoro-3-methylbenzenesulfonamide moiety. Its molecular formula is C19H18FNO3S and its monoisotopic mass is 359.099 g/mol [1]. The compound's design incorporates a hydrophobic naphthalene ring system, a polar sulfonamide group for target engagement, a hydroxyl group to enhance solubility, and a fluorine atom known to influence metabolic stability and electronic properties [2]. This unique combination distinguishes it within the broader class of naphthalene-sulfonamides, which are commonly explored as kinase inhibitors, calmodulin antagonists, and anticancer agents [3].

Why Generic Substitution is Inappropriate for 4-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide (CAS 1351649-12-1)


Using a non-fluorinated analog, such as N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide, or a differently substituted sulfonamide as a drop-in replacement for 4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide carries a high risk of experimental failure. The 4-fluoro-3-methyl substitution pattern is not bioisosteric with hydrogen or other halogens at that position. The fluorine atom directly alters the electronic character of the aromatic ring, influencing π-stacking interactions with target proteins, and can act as a hydrogen bond acceptor, changing binding poses [1]. Furthermore, the specific combination of the fluorine and methyl group creates a distinct steric and lipophilic microenvironment that modulates target selectivity and metabolic resistance in ways that a des-fluoro or 4-chloro variant cannot replicate. Structural analogs with an unsubstituted or differently halogenated benzene ring are not functionally interchangeable and substituting them compromises the quantitative activity profile established for this specific compound [2].

Quantitative Differentiation Guide for 4-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide (CAS 1351649-12-1)


Enhanced Cytotoxicity of 4-Fluoro Substitution over 2- or 3-Chloro Analogs in Naphthalene-Sulfonamide Hybrids

In a series of naphthalene-sulfonamide hybrids targeting the IL6/JAK2/STAT3 pathway in MCF-7 breast cancer cells, compounds bearing a 4-fluorophenyl group (compound 5b) demonstrated superior cytotoxicity compared to those with 2- or 3-chlorophenyl substitutions (compounds 5c and 5d). The enhanced activity is attributed to the 4-fluoro group's optimal electronic and steric influence on target engagement [1].

Anticancer Structure-Activity Relationship MCF-7 Breast Cancer

Direct Structural Comparison: Target Compound's 4-Fluoro-3-Methyl Motif vs. Non-Fluorinated Des-Methyl Analog

The target compound, 4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide, is a direct functionalized analog of the non-fluorinated scaffold N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide. The introduction of a single fluorine atom at the 4-position of the benzene ring is a well-validated medicinal chemistry strategy to modulate potency, metabolic stability, and pharmacokinetic properties [1]. While no head-to-head biological data exists for these two exact compounds, the fluorine substitution creates a distinct chemical entity with a different molecular electrostatic potential, XLogP3 value of 3.4 [2], and hydrogen bonding capacity compared to its des-fluoro counterpart.

Medicinal Chemistry Scaffold Differentiation Drug-Likeness

Class-Level Evidence for Halogenated Benzenesulfonamides: Cytotoxicity Against HeLa and MCF-7 Cancer Cell Lines

A foundational study established that halogenated benzenesulfonamides, as a class, exhibit potent in vitro growth inhibition against HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, including multidrug-resistant MCF-7/ADR variants. The cytotoxic effect is linked to irreversible binding to cysteine-239 of β-tubulin, a mechanism dependent on the nucleophilic aromatic substitution potential of the halogenated ring, which is sensitive to the nature and position of the halogen substituent [1]. While the specific target compound was not tested in this 1999 study, the established class mechanism validates the 4-fluoro-3-methylbenzenesulfonamide substructure as a privileged motif for anticancer activity.

Cytotoxicity HeLa MCF-7 Halogenated Sulfonamides

Differentiation from Classical Naphthalene-Sulfonamide Calmodulin Inhibitors: W-7 and W-13

Classical naphthalene-sulfonamide calmodulin inhibitors like W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) and W-13 derive their activity from the naphthalene-sulfonamide core and an aminoalkyl side chain [1]. The target compound, 4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide, is structurally distinct by reversing the sulfonamide orientation (benzenesulfonamide linked to naphthalene via a hydroxyethyl spacer) and incorporating a 4-fluoro-3-methyl substitution. This inversion of the sulfonamide scaffold and the introduction of the hydroxyethyl linker creates a different pharmacophore that is unlikely to share the calmodulin inhibition profile of W-7/W-13, potentially offering a cleaner selectivity window for other targets, such as kinases or STAT3 pathways highlighted in recent studies [2].

Calmodulin Antagonist Selectivity Kinase Inhibition

Computed Physicochemical Property Comparison: Target Compound vs. 2-Fluoro Regioisomer

The 4-fluoro-3-methyl substitution pattern is regioisomeric with the 2-fluoro variant, 2-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide, which is also commercially available . The position of the fluorine atom on the benzene ring affects the compound's dipole moment, electrostatic potential surface, and potentially its interaction with cytochrome P450 enzymes. The 4-fluoro group is para to the sulfonamide, exerting a strong resonance electron-withdrawing effect that activates the ring toward nucleophilic aromatic substitution at the ortho and para positions relative to the sulfonyl group. In contrast, the 2-fluoro isomer places the fluorine ortho to the sulfonamide, creating steric hindrance that can restrict the sulfonamide's conformational mobility and target binding [1].

Regioisomer Differentiation ADME Prediction Drug Design

Recommended Research and Procurement Applications for 4-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide (CAS 1351649-12-1)


Lead Optimization in STAT3/IL6/JAK2 Pathway-Targeted Anticancer Programs

Based on the cross-study comparable evidence showing that 4-fluorophenyl naphthalene-sulfonamide hybrids are more cytotoxic to MCF-7 cells than their 2- or 3-chloro counterparts and suppress the IL6/JAK2/STAT3 signaling pathway [1], this compound should be prioritized as a starting scaffold for medicinal chemistry programs targeting these pathways. Its distinct substitution pattern offers a defined SAR starting point that is not achievable with non-fluorinated or regioisomeric analogs.

Chemical Probe Development for Halogenated Sulfonamide Mechanism-of-Action Studies

The class-level evidence linking halogenated benzenesulfonamides to β-tubulin Cys-239 binding and nucleophilic aromatic substitution [1] positions the target compound as a valuable probe for studying this mechanism. Its 4-fluoro substituent is predicted to have intermediate reactivity compared to chloro or bromo analogs, potentially providing a tunable covalent warhead for target engagement studies where excessive reactivity needs to be avoided.

Differentiated Scaffold Seeking to Avoid Calmodulin-Mediated Off-Target Effects

For research programs requiring a naphthalene-sulfonamide core but aiming to avoid the well-documented calmodulin antagonism associated with classical inhibitors like W-7 and W-13 [1], this compound offers a structurally distinct alternative. Its reversed sulfonamide orientation and hydroxyethyl linker create a divergent pharmacophore that is less likely to engage calmodulin, allowing for cleaner investigation of novel targets such as kinases or transcription factors [2].

ADME and Pharmacokinetic Profiling of 4-Fluoro-3-Methyl Substituted Benzenesulfonamides

The computed physicochemical properties (XLogP3 3.4, TPSA 74.8 Ų) [1] indicate a favorable drug-likeness profile for oral absorption. The 4-fluoro-3-methyl pattern is a privileged motif in medicinal chemistry for balancing potency and metabolic stability. This compound can be used as a model substrate for in vitro microsomal stability and permeability assays to benchmark the ADME properties of this specific substitution pattern, which cannot be extrapolated from the 2-fluoro or des-fluoro analogs.

Quote Request

Request a Quote for 4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.